molecular formula C7H7BrClN B569813 (5-Bromo-2-chlorophenyl)methanamine CAS No. 1096296-85-3

(5-Bromo-2-chlorophenyl)methanamine

Cat. No.: B569813
CAS No.: 1096296-85-3
M. Wt: 220.494
InChI Key: PCLLJCFJFOBGDE-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)methanamine typically involves the bromination and chlorination of a phenylmethanamine precursor. One common method includes the following steps:

    Bromination: The starting material, phenylmethanamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride.

    Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, optimized for yield and purity. These processes often use continuous flow reactors and automated systems to ensure consistent product quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives. Reduction reactions can convert the amine to a primary amine or other reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Various substituted phenylmethanamines.

    Oxidation: Nitroso, nitro, or imine derivatives.

    Reduction: Primary amines or other reduced forms.

    Coupling: Biaryl compounds.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

    (5-Bromo-2-chlorophenyl)propanamine: Similar structure but with a propyl group instead of a methylene group.

    (5-Bromo-2-chlorophenyl)butanamine: Similar structure but with a butyl group instead of a methylene group.

Uniqueness

(5-Bromo-2-chlorophenyl)methanamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLJCFJFOBGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655948
Record name 1-(5-Bromo-2-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096296-85-3
Record name 1-(5-Bromo-2-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-chlorophenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of chlorotrimethylsilane (3.55 mL, 27.2 mmol) in acetonitrile (70 mL) was added sodium iodide (3.91 g, 27.2 mmol), and the reaction mixture was stirred at −20° C. for 1 h. Then methyl N-[(5-bromo-2-chlorophenyl)methyl]carbamate (3 g, 7.7 mmol; prepared according to U.S. Pat. No. 6,313,071) was added, and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was then basified with 1 N aqueous sodium hydroxide solution and extracted with ethyl acetate (3×). The organic layers were combined, washed with water and brine and then dried (Na2SO4). The solvent was evaporated to provide the title product (1.4 g).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
methyl N-[(5-bromo-2-chlorophenyl)methyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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